molecular formula C17H25ClN2O2 B15123751 tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate

tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B15123751
M. Wt: 324.8 g/mol
InChI Key: IVARZESEJKRXJQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and chlorophenyl groups, making it a valuable molecule for studying chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3-amino-4-chlorobenzaldehyde with tert-butyl 5-methylpiperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and chlorophenyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure makes it a candidate for investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions, particularly those involving neurological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorophenyl groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on neurological and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate stands out due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl 3-(3-amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O2/c1-11-7-13(12-5-6-14(18)15(19)8-12)10-20(9-11)16(21)22-17(2,3)4/h5-6,8,11,13H,7,9-10,19H2,1-4H3

InChI Key

IVARZESEJKRXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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